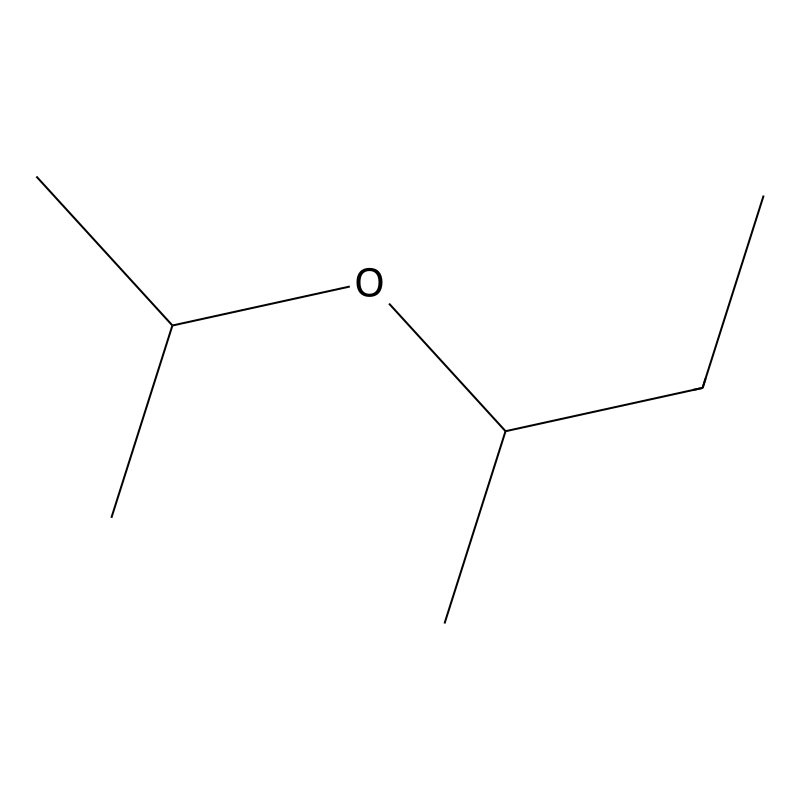Sec-butyl isopropyl ether

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Sec-butyl isopropyl ether is an organic compound classified as an ether, with the molecular formula and a molecular weight of approximately 116.21 g/mol. Its structure consists of a sec-butyl group (a branched four-carbon chain) connected to an isopropyl group (a branched three-carbon chain) through an oxygen atom. This compound is often utilized in organic synthesis and as a solvent due to its relatively low toxicity and favorable solvent properties.
Ethers, including sec-butyl isopropyl ether, are generally stable but can undergo cleavage under strong acidic conditions. For example, when treated with concentrated hydrobromic acid and heat, sec-butyl isopropyl ether can be cleaved into sec-butyl bromide and isopropanol:
This reaction occurs via the protonation of the ether oxygen, facilitating the cleavage of the carbon-oxygen bond
While specific interaction studies on sec-butyl isopropyl ether are scarce, ethers generally have been shown to interact with biological membranes, potentially affecting membrane fluidity and permeability. This property makes them useful in studying membrane-associated processes or drug delivery systems.
Several compounds are structurally similar to sec-butyl isopropyl ether. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethanol | Simple Alcohol | Single hydroxyl group; more polar than ethers |
| Diethyl Ether | Symmetrical Ether | Two ethyl groups; commonly used as a solvent |
| Tert-Butanol | Tertiary Alcohol | Contains a tertiary carbon; higher reactivity |
| Isobutylene Oxide | Epoxide | Contains a three-membered ring; highly reactive |
Sec-butyl isopropyl ether stands out due to its unique combination of branched alkane structures that provide distinct physical properties compared to linear or symmetrical ethers.








